molecular formula C6H8N2O B082475 2-cyano-N-cyclopropylacetamide CAS No. 15029-37-5

2-cyano-N-cyclopropylacetamide

Cat. No. B082475
M. Wt: 124.14 g/mol
InChI Key: RDHCFMIWCSJGJM-UHFFFAOYSA-N
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Patent
US07465795B2

Procedure details

To a flask charged with cyclopropylamine (12.3 g, 215.3 mmol) was added ethyl cyanoacetate (9.8 g, 86.1 mmol). The reaction was stirred at 45° C. for 1.5 hour, cooled and concentrated under reduced pressure to give 10.7 g title compound (˜100%) as a light yellow solid. 1H NMR (300.132 MHz, CDCl3) δ 6.20 (bs, 1H), 3.34 (s, 2H), 2.75 (m, 2H), 0.83 (m, 2H), 0.59 (m, 2H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[C:5]([CH2:7][C:8](OCC)=[O:9])#[N:6]>>[C:5]([CH2:7][C:8]([NH:4][CH:1]1[CH2:3][CH2:2]1)=[O:9])#[N:6]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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